Technical Guide: 4,5-Dimethyl-2-ethoxyphenylboronic Acid (CAS 2121514-54-1)
Technical Guide: 4,5-Dimethyl-2-ethoxyphenylboronic Acid (CAS 2121514-54-1)
[1][2][3]
Executive Summary
4,5-Dimethyl-2-ethoxyphenylboronic acid (CAS 2121514-54-1) is a specialized organoboron building block utilized primarily in the synthesis of complex pharmaceutical intermediates and advanced materials.[1][2][3] Characterized by an electron-rich aromatic core with specific steric constraints, this compound serves as a critical "scaffold hopper" in medicinal chemistry, allowing researchers to modulate lipophilicity and metabolic stability in drug candidates.
This guide provides a comprehensive technical analysis, handling protocols, and application strategies for researchers integrating this reagent into high-throughput screening (HTS) or lead optimization campaigns.
Chemical Profile & Structural Analysis
Structural Attributes
The molecule features a phenyl ring substituted with a boronic acid moiety, an ethoxy group at the ortho (2-) position, and two methyl groups at the para (4-) and meta (5-) positions relative to the ethoxy group.
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Electronic Effects: The 2-ethoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density on the ring. The 4,5-dimethyl pattern further enriches the ring electronically and increases lipophilicity.
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Steric Considerations: The ortho-ethoxy group introduces significant steric bulk near the boronic acid center. This has dual implications:
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Protodeboronation: The electron-rich nature and ortho substitution increase susceptibility to hydrolytic C-B bond cleavage (protodeboronation) under basic conditions.
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Transmetalation: The steric bulk can retard the transmetalation step in cross-coupling reactions, necessitating the use of specialized phosphine ligands.
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Physicochemical Properties
Note: Values are derived from structure-activity relationship (SAR) models for this compound class.
| Property | Value / Description |
| CAS Number | 2121514-54-1 |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Predicted LogP | ~2.3 - 2.8 |
| Acidity (pKa) | ~8.5 - 9.0 (Boronic acid OH) |
| Storage | 2-8°C, under inert atmosphere (Ar/N₂) |
Synthetic Utility: Suzuki-Miyaura Cross-Coupling[5]
The primary application of CAS 2121514-54-1 is in the formation of C-C bonds via Palladium-catalyzed Suzuki-Miyaura coupling. Due to the specific electronic and steric profile of this boronic acid, standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields due to competitive protodeboronation.
Mechanistic Challenges & Solutions
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Challenge: The electron-rich ring facilitates protonolysis of the C-B bond, especially at high temperatures in aqueous base.
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Solution: Utilize anhydrous conditions where possible, or use mild bases (K₃PO₄, CsF).
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Challenge: Steric hindrance from the 2-ethoxy group slows the approach of the oxidative addition complex.
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Solution: Employ Buchwald ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) (e.g., Pd-PEPPSI-IPr) which create a spacious active catalytic pocket.
Optimized Coupling Protocol
Objective: Coupling of 4,5-Dimethyl-2-ethoxyphenylboronic acid with an aryl chloride/bromide.
Reagents:
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Aryl Halide (1.0 equiv)
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Boronic Acid (1.2 - 1.5 equiv)
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Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd-SPhos G2 Precatalyst.
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Base: K₃PO₄ (2.0 - 3.0 equiv).
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Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
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Setup: Charge a reaction vial with the aryl halide, boronic acid, and base. If using a precatalyst, add it now.
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Inertion: Seal the vial and purge with Argon for 5 minutes.
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Solvent Addition: Add degassed solvent via syringe.
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Activation: If using separate Pd/Ligand, stir at RT for 5 mins to form the active species.
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Reaction: Heat the block to 80-100°C. Monitor via LCMS or TLC.
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Checkpoint: If protodeboronation (formation of 1-ethoxy-3,4-dimethylbenzene) is observed, switch to anhydrous THF/Dioxane and use CsF as the base.
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Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
Visualization of Chemical Logic
Reaction Pathway: Synthesis & Coupling
The following diagram illustrates the likely synthesis of the boronic acid from its bromide precursor and its subsequent entry into the catalytic cycle.
Figure 1: Synthetic pathway from aryl bromide to boronic acid, and subsequent integration into the Suzuki-Miyaura catalytic cycle.
Quality Control & Identification
To ensure the integrity of the starting material, the following analytical signals should be verified upon receipt.
1H NMR Expectations (DMSO-d6)
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Boronic Acid OH: Broad singlet around 7.8 - 8.2 ppm (2H). Note: May disappear with D₂O shake.
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Aromatic Protons: Two singlets (due to para-substitution pattern relative to each other on the 1,2,4,5-substituted ring).
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H-3 (between ethoxy and methyl): ~6.6 - 6.8 ppm.
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H-6 (adjacent to Boron): ~7.2 - 7.5 ppm (deshielded by Boron).
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Ethoxy Group:
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CH₂: Quartet at ~4.0 ppm.
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CH₃: Triplet at ~1.3 ppm.
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Aryl Methyls: Two singlets around 2.1 - 2.3 ppm (6H total).
Handling Precautions
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Dehydration: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible. If the melting point is higher than expected or solubility is poor, the sample may exist as the boroxine anhydride.
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Correction: Add a small amount of water or dilute acid during the reaction to hydrolyze the boroxine back to the active acid species.
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Applications in Drug Discovery[5][6]
Scaffold Hopping & SAR
This building block is particularly useful for:
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Bioisosterism: Replacing a 2-methoxy group with a 2-ethoxy group can improve metabolic stability (blocking O-demethylation) and fill larger hydrophobic pockets in the target protein.
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Lipophilicity Tuning: The 4,5-dimethyl motif adds significant lipophilicity without the rotational entropy penalty of an ethyl or propyl chain. This is ideal for optimizing blood-brain barrier (BBB) penetration or membrane permeability.
Relevant Therapeutic Areas
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Kinase Inhibitors: The ethoxy group can act as a hydrogen bond acceptor for hinge region residues, while the dimethyl phenyl ring occupies the hydrophobic "back pocket" of the kinase ATP-binding site.
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SGLT2 Inhibitors: Similar alkoxy-substituted phenyl rings are pharmacophores in gliflozin-class drugs, aiding in the binding to the sodium-glucose transport protein.
References
- Compound Identification
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Synthetic Methodology (General Boronic Acid Synthesis)
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Catalysis Protocols (Sterically Hindered Substrates)
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Protodeboronation Mechanisms
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Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, substituent effects, and kinetic isotope effects. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
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